(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone
Description
The compound "(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone" features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure combining an oxygen-containing ring and a diaza ring. At position 4, it bears a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl), which introduces steric bulk and electron-donating methyl substituents. Position 8 is substituted with a naphthalen-2-yl methanone, contributing aromaticity and hydrophobicity.
Properties
IUPAC Name |
naphthalen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-19-16-20(2)25(21(3)17-19)34(31,32)29-14-15-33-27(29)10-12-28(13-11-27)26(30)24-9-8-22-6-4-5-7-23(22)18-24/h4-9,16-18H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECEUNFTOLZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the oxadiazaspirodecane core through a tandem Prins/pinacol reaction, which involves the use of aldehydes and cyclobutanol derivatives under Lewis acid catalysis . The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride and a suitable base. The final step involves the attachment of the naphthylmethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors for the tandem Prins/pinacol reaction and automated systems for the sulfonylation and Friedel-Crafts acylation steps.
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The naphthylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features a complex spirocyclic structure characterized by the presence of both mesitylsulfonyl and naphthalenyl groups. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity.
Reaction Conditions
Common reagents and conditions used in the synthesis include:
- Sulfonylation : Utilizing mesitylsulfonyl chloride in the presence of bases like triethylamine.
- Cyclization : Conducted under controlled temperature to ensure optimal yields.
Medicinal Chemistry
The compound serves as a scaffold for drug design due to its ability to interact with biological targets such as enzymes and receptors. Notable applications include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial in developing treatments for diseases such as cancer or infections.
- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.
Case Study: Antifungal Activity
A study demonstrated that derivatives of diazaspiro compounds exhibit antifungal properties by inhibiting chitin synthase, an essential enzyme for fungal cell wall integrity. This suggests potential applications in antifungal drug development .
Materials Science
In materials science, (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone can be utilized to create new materials with tailored properties. Its stability and functional groups allow for:
- Polymer Development : Incorporation into polymers to enhance mechanical properties.
- Coatings : Development of protective coatings with specific chemical resistance.
Biological Studies
The compound is also valuable in biological research for studying the interactions of sulfonyl-containing compounds with biological systems. Applications include:
- Protein Binding Studies : Investigating how the compound binds to proteins can provide insights into its mechanism of action.
- Cellular Studies : Evaluating its effects on cell viability and apoptosis can inform drug development processes.
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The mesitylsulfonyl group may play a role in binding to active sites, while the spirocyclic core could influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The compound 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () shares the same spirocyclic core but differs in substituents:
- Position 4 : 4-Methoxyphenylsulfonyl (electron-donating methoxy group) vs. mesitylsulfonyl (bulky, lipophilic trimethylphenyl).
- Position 8: Methylsulfonyl (polar, small) vs. naphthalen-2-yl methanone (aromatic, bulky).
Data Table: Structural and Calculated Properties
Key Observations:
Steric Effects : The mesitylsulfonyl group in the target compound introduces significant steric hindrance compared to the smaller 4-methoxyphenylsulfonyl group in the reference compound. This could limit its ability to penetrate densely packed protein active sites .
Polarity: The methylsulfonyl group in the reference compound enhances polarity and water solubility, whereas the naphthyl methanone in the target compound increases hydrophobicity, favoring membrane permeability or lipid-rich environments.
Electron-Donating vs. In contrast, the mesityl group’s methyl substituents provide steric shielding without strong electronic modulation.
Research Findings and Implications
Structural Insights from Crystallography
While direct crystallographic data for the target compound are absent, the widespread use of SHELX software () in small-molecule refinement suggests that its structure could be resolved using similar methods. The spirocyclic core’s rigidity may facilitate crystallographic analysis, as seen in related diazaspiro compounds .
Biological Activity
The compound (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone , also known by its chemical name and CAS number 1173073-10-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex spirocyclic structure that is critical to its biological function. The presence of the mesitylsulfonyl group is thought to enhance its pharmacological properties, potentially affecting its interaction with biological targets.
Research indicates that the compound may act through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that similar compounds in this class may inhibit receptor tyrosine kinases (RTKs), which are crucial in various signaling pathways involved in cell growth and differentiation. This inhibition could lead to antitumor effects, making it a candidate for cancer therapy .
- Neuroprotective Effects : There are indications that compounds with similar structural motifs may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Huntington's disease .
- Antimicrobial Activity : Some diazaspiro compounds have shown promise as antimicrobial agents, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Research : A study investigating similar spirocyclic compounds demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis . Although direct studies on the specific compound are lacking, the structural similarities suggest a potential for similar activity.
- Neurodegenerative Disorders : In preclinical models of Huntington's disease, compounds with related structures have shown to reduce neuronal cell death and improve motor function in treated animals. This suggests a possible avenue for further exploration of this compound in neuroprotection .
- Antimicrobial Studies : While there is no direct literature available for this compound's antimicrobial efficacy, related diazaspiro compounds have been evaluated for their ability to combat various bacterial strains, indicating a potential area for future research.
Q & A
Q. What are the optimal synthetic routes for (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the spirocyclic core via condensation of a diazabicyclic precursor (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with a mesitylsulfonyl chloride derivative under anhydrous conditions (THF, 0–5°C, 12–24 hr) to avoid hydrolysis .
- Step 2: Coupling the sulfonylated intermediate with naphthalen-2-yl-methanone using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution. Yields improve with degassed solvents (DMF/toluene) and controlled heating (80–100°C) .
- Critical Parameters:
- Solvent purity: Anhydrous THF or DMF reduces side-product formation.
- Catalyst loading: 2–5 mol% Pd(PPh₃)₄ optimizes coupling efficiency.
Q. How can structural characterization of this compound resolve ambiguities in its spirocyclic and sulfonyl group configurations?
Methodological Answer:
- X-ray Crystallography: Resolves spirocyclic geometry and confirms mesitylsulfonyl orientation. For example, similar diazaspiro compounds show bond angles of 105–110° at the spiro center .
- NMR Spectroscopy:
- ¹H NMR: Distinct splitting patterns for naphthalene protons (δ 7.5–8.3 ppm) and spirocyclic CH₂ groups (δ 3.1–3.7 ppm) .
- ¹³C NMR: Sulfonyl carbon appears at δ 43–45 ppm, while the carbonyl (methanone) resonates at δ 195–200 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic clusters matching C₂₈H₂₈N₂O₃S (exact mass: 480.18 g/mol) .
Q. What receptor interaction screening strategies are suitable for preliminary pharmacological profiling?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for neuroreceptors (e.g., 5-HT₁A or M1 muscarinic receptors) based on structural analogs .
- In Vitro Assays:
- Radioligand Binding: Screen against receptor panels (e.g., CEREP) at 1–10 μM concentrations.
- Functional Assays: Measure cAMP modulation or calcium flux in HEK293 cells expressing target GPCRs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS in plasma and brain tissue. For spirocyclic compounds, low brain penetration (logBB < −1) often explains in vitro/in vivo discrepancies .
- Metabolite Identification: Use HILIC-MS to detect sulfone oxidation or naphthalene ring hydroxylation, which may alter activity .
- Dose-Response Refinement: Adjust dosing regimens (e.g., intraperitoneal vs. oral) and employ PK/PD modeling to align efficacy thresholds .
Q. What crystallization challenges arise for this compound, and how can they be mitigated?
Methodological Answer:
- Challenges: Poor crystal growth due to flexible spirocyclic core and hydrophobic naphthalene group.
- Mitigation Strategies:
- Solvent Screening: Use mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow nucleation .
- Co-Crystallization: Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice interactions .
- Temperature Gradients: Gradual cooling from 40°C to 4°C over 72 hr improves crystal quality .
Q. What computational methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the sulfonyl and methanone groups .
- QM/MM Calculations: Evaluate hydrolysis susceptibility at the sulfonamide bond (B3LYP/6-31G* level). Mesityl groups reduce hydrolysis by steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
